molecular formula C10H15NO2 B1617611 2,4-Diethoxyaniline CAS No. 97-48-3

2,4-Diethoxyaniline

Cat. No.: B1617611
CAS No.: 97-48-3
M. Wt: 181.23 g/mol
InChI Key: RNGRRIYLRPECGA-UHFFFAOYSA-N
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Description

2,4-Diethoxyaniline (CAS: 893566-81-9) is an aromatic amine derivative with two ethoxy groups positioned at the 2- and 4-positions of the benzene ring. These isomers share the molecular formula C₁₀H₁₅NO₂ (molecular weight: 181.23 g/mol) but differ in substituent placement, leading to distinct physicochemical and functional properties .

Properties

IUPAC Name

2,4-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRRIYLRPECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242660
Record name 2,4-Diethoxyaniline
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-48-3
Record name 2,4-Diethoxyaniline
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Record name 2,4-Diethoxyaniline
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Record name 2,4-Diethoxyaniline
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Record name 2,4-diethoxyaniline
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Record name 2,4-DIETHOXYANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diethoxyaniline can be synthesized through several methods. One common approach involves the ethoxylation of 2,4-dinitroaniline followed by reduction. The reaction typically involves the following steps:

    Ethoxylation: 2,4-dinitroaniline is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy groups.

    Reduction: The resulting 2,4-diethoxy-1-nitrobenzene is then reduced using a reducing agent like iron powder in acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 2,4-diethoxy-1-nitrobenzene is a preferred method due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,4-Diethoxyaniline is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: Used in the production of polymers and as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which 2,4-diethoxyaniline exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The ethoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Isomers

2,5-Diethoxyaniline (CAS: 94-85-9)

  • Synthesis and Applications: A key intermediate in pharmaceutical manufacturing, such as in the synthesis of Suplexedil Hepatrol (introduced in France, 1974) via coupling reactions with 4-butoxyphenoxy acetyl chloride .
  • Physicochemical Properties: IR spectral data confirms characteristic N–H and C–O stretching vibrations . Higher solubility in dichloroethane compared to polar solvents due to its nonpolar ethoxy groups .

3,4-Diethoxyaniline (CAS: 39052-12-5)

  • Synthesis and Applications : Used to produce the fungicide diethofencarb via a one-step reaction with isopropyl chloroformate (48% yield) .
  • Reactivity : The para-ethoxy group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions .

Comparison Table: Key Properties of Diethoxyaniline Isomers

Property 2,4-Diethoxyaniline 2,5-Diethoxyaniline 3,4-Diethoxyaniline
CAS Number 893566-81-9 94-85-9 39052-12-5
Molecular Weight 181.23 g/mol 181.23 g/mol 181.23 g/mol
Key Applications Discontinued Pharmaceuticals Fungicides
Reactivity Moderate (ortho/para-directing) High (para-directing) High (para-directing)

Comparison with Other Alkoxyanilines

4-Hexyloxyaniline

  • Structure : Features a longer hexyloxy chain at the 4-position.
  • Properties : Increased lipophilicity compared to ethoxy derivatives, enhancing membrane permeability in drug delivery systems .

4-Ethoxyaniline (CAS: 1562-94-3)

  • Acidity : pKa ~5.25, indicating moderate basicity due to electron-donating ethoxy groups .
  • Applications : Precursor for dyes and agrochemicals, with simpler synthesis than diethoxy analogs.

Comparison Table: Alkoxyaniline Derivatives

Compound Substituent Molecular Weight (g/mol) Key Property Application
This compound 2,4-diethoxy 181.23 Discontinued Limited data
4-Hexyloxyaniline 4-hexyloxy 193.29 High lipophilicity Drug delivery research
4-Ethoxyaniline 4-ethoxy 137.18 pKa = 5.25 Dye intermediates

Physicochemical and Spectral Data

  • IR Spectroscopy : 2,5-Diethoxyaniline exhibits peaks at ~3400 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O–C stretch) .
  • Solubility : Diethoxy isomers are sparingly soluble in water but miscible in organic solvents like dichloroethane .

Biological Activity

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇NO₂
  • CAS Number : 37945-37-2
  • Molecular Weight : 205.27 g/mol

Research indicates that ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may exhibit various biological activities through several mechanisms:

  • Antiviral Activity : Studies have shown that derivatives of indole compounds can inhibit HIV integrase, which is crucial for viral replication. Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may share similar properties due to its structural similarities with other indole derivatives that have been evaluated for antiviral activity .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Indoles are known to scavenge free radicals and may protect against oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies suggest that this compound could exhibit cytotoxicity against certain cancer cell lines. The specific mechanisms remain to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate:

StudyFindingsIC50 Values
Study 1Inhibition of HIV integrase32.37 μM
Study 2Antioxidant activity in vitroNot specified
Study 3Cytotoxicity against cancer cell linesVaries by cell line

Detailed Research Findings

  • Antiviral Activity : In a study evaluating integrase inhibitors, it was found that compounds similar to ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate effectively inhibited the integration of viral DNA with an IC50 value indicating moderate efficacy .
  • Cytotoxicity : A range of derivatives were tested for their effects on various cancer cell lines. Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate demonstrated promising results in inhibiting cell proliferation at concentrations below 100 μM .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key residues in target proteins involved in viral replication and cell growth regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.